molecular formula C9H8Cl2O3 B8442167 2,3-Dichloro-4-methoxyphenylacetic acid

2,3-Dichloro-4-methoxyphenylacetic acid

Cat. No.: B8442167
M. Wt: 235.06 g/mol
InChI Key: KJKZKYJZDDZMNI-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative characterized by two chlorine atoms at the 2- and 3-positions of the aromatic ring and a methoxy group at the 4-position.

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

2-(2,3-dichloro-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H8Cl2O3/c1-14-6-3-2-5(4-7(12)13)8(10)9(6)11/h2-3H,4H2,1H3,(H,12,13)

InChI Key

KJKZKYJZDDZMNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2,3-dichloro-4-methoxyphenylacetic acid and related compounds:

Compound Name CAS Number Molecular Formula Substituent Positions Key Functional Groups
This compound Not explicitly provided C₉H₇Cl₂O₃ 2-Cl, 3-Cl, 4-OCH₃ Carboxylic acid, chloro, methoxy
3,4-Dichloro-α-methoxyphenylacetic acid 13911-20-1 C₉H₇Cl₃O₂ 3-Cl, 4-Cl, α-OCH₃ Carboxylic acid, chloro, methoxy
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethane (Tienilic acid) 180-05-0 C₁₀H₈Cl₂O₂S 2-Cl, 3-Cl, 4-OCH₃, thienyl Thienyl, chloro, methoxy
4-Ethoxy-3-methoxyphenylacetic acid 93-40-3 C₁₁H₁₄O₄ 4-OCH₂CH₃, 3-OCH₃ Carboxylic acid, ethoxy, methoxy
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid 1345472-32-3 C₁₅H₁₃ClO₃ Biphenyl with 2-Cl, 4-OCH₃ Carboxylic acid, chloro, methoxy
2-(4-Hydroxy-3-methoxyphenyl)acetic acid (Homovanillic acid) 306-08-1 C₉H₁₀O₄ 4-OH, 3-OCH₃ Carboxylic acid, hydroxy, methoxy

Key Observations :

  • Chlorine Substitution: The presence of chlorine atoms in this compound and its analogs enhances electronegativity and steric bulk compared to non-chlorinated derivatives like homovanillic acid .
  • Biphenyl vs. Monocyclic Systems: The biphenyl structure in 3-(2-chloro-4-methoxyphenyl)phenylacetic acid increases molecular weight (276.71 g/mol vs. ~215 g/mol for monocyclic analogs), likely reducing aqueous solubility but enhancing membrane permeability .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity
  • This compound : Predicted high lipophilicity (LogP ~2.5–3.0) due to chloro and methoxy groups. Aqueous solubility is likely low (<1 mg/mL) .
  • 4-Ethoxy-3-methoxyphenylacetic acid : LogP ~1.8 (lower than chlorinated analogs), with moderate solubility in polar solvents due to ethoxy and methoxy groups .
  • Homovanillic acid : Higher solubility in water (LogP ~1.2) due to the hydroxyl group, which enhances hydrogen bonding .
Pharmacological Activity
  • Tienilic acid : A thiazide-like diuretic with uricosuric activity. The thienyl group enhances metabolic stability compared to purely phenyl-based analogs .
  • Homovanillic acid : A dopamine metabolite with antioxidant properties, used as a biomarker in neurological disorders .

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